8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the tandem C-H oxidation/oxa-[3,3]Cope rearrangement/aldol cyclization . This method requires specific reaction conditions, such as the use of oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and Lewis acids like InCl3 (indium trichloride) at room temperature in solvents like DCE (1,2-dichloroethane).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in DCE at room temperature.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally similar compound with different functional groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure.
Uniqueness
8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
cyclohex-3-en-1-yl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
InChI |
InChI=1S/C14H21NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-2,10-13,16H,3-9H2 |
InChI Key |
ORKFIZMELTYABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)O |
Origin of Product |
United States |
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